Product packaging for 2-PMDQ(Cat. No.:)

2-PMDQ

カタログ番号: B1662242
分子量: 361.4 g/mol
InChIキー: ALPFEYWIGFAARN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Nomenclature and Structural Representation of 2-PMDQ (AT-112)

The chemical compound this compound is formally known by the name (R)-2-((4-phenylpiperazin-1-yl)methyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one. It is also widely recognized by its code designation, AT-112. apexbt.comglpbio.comrndsystems.comcaymanchem.com The molecular formula of this compound is C₂₁H₂₃N₅O, and its molecular weight is approximately 361.45 g/mol . apexbt.comglpbio.comrndsystems.commedkoo.comcalpaclab.com

The structure of this compound features a core imidazo[1,2-c]quinazoline ring system, which is a tricyclic structure. ut.ac.ir Attached to this core, specifically at the 2-position, is a methyl group linked to a 4-phenylpiperazine moiety. apexbt.comglpbio.comrndsystems.commedkoo.com The presence of a chiral center at the 2-position of the imidazo[1,2-c]quinazoline core is indicated by the (R) designation in its formal name. apexbt.comglpbio.com

The structural representation of this compound can be depicted as follows:

(Canonical SMILES representation) apexbt.comglpbio.com

Key chemical properties of this compound include its appearance as a solid powder and its solubility characteristics. apexbt.comglpbio.commedkoo.com It is reported to be soluble in ethanol (B145695) and soluble up to 10 mM in DMSO, although it is considered insoluble in DMSO at lower concentrations. apexbt.comglpbio.comrndsystems.com

Table 1: Key Chemical Properties of this compound (AT-112)

PropertyValueSource
SynonymsAT-112, 2 PMDQ, 2PMDQ medkoo.com
Chemical Name(R)-2-((4-phenylpiperazin-1-yl)methyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one apexbt.comglpbio.comrndsystems.com
CAS Number139047-55-5 apexbt.comglpbio.comrndsystems.comcaymanchem.commedkoo.comcalpaclab.comchemicalbook.comscbt.combiocrick.combiocrick.com
Molecular FormulaC₂₁H₂₃N₅O apexbt.comglpbio.comrndsystems.commedkoo.comcalpaclab.com
Molecular Weight361.45 apexbt.comglpbio.comrndsystems.commedkoo.comcalpaclab.com
AppearanceSolid powder apexbt.commedkoo.com
SolubilitySoluble in ethanol; Soluble to 10 mM in DMSO; Insoluble in DMSO (<3.61mg/ml) apexbt.comglpbio.comrndsystems.com

Historical Development and Early Research Trajectories of Imidazo[1,2-c]quinazoline Derivatives

The imidazo[1,2-c]quinazoline ring system, the core structure of this compound, is part of a larger family of quinazoline (B50416) derivatives that have been of interest in medicinal chemistry for their diverse biological activities. Research into quinazoline derivatives has revealed a broad spectrum of properties, including anti-inflammatory, antimalarial, anticonvulsant, antidiabetic, and antitumor activities. acs.orgmdpi.com

The synthesis of imidazo[1,2-c]quinazoline derivatives has been explored through various methodologies over the years. Early research trajectories focused on developing efficient synthetic routes to construct this tricyclic system. Methods reported include cyclocondensations, enzymatic cyclizations, and reductive cyclization reactions. ut.ac.ir For instance, cyclocondensations of 2-isothiocyanatobenzonitrile with α-aminoketones and reductive cyclization of 2-(2-nitrophenyl)-1H-imidazoles with isothiocyanates or isocyanates mediated by SnCl₂ have been described. ut.ac.ir The work by Chern et al. also contributed to the synthesis of imidazo[1,2-c]quinazolinone derivatives using cyclocondensations with NBS. ut.ac.ir

The introduction of specific side chains to the imidazo[1,2-c]quinazoline core was a key aspect of early research aimed at developing compounds with targeted biological activities. For example, the addition of a (2-methoxyphenyl)piperazine side chain at the 2- or 3-position of the 2,3-dihydroimidazo[1,2-c]quinazoline ring system led to the identification of potent antihypertensive agents that selectively antagonized the α1-adrenoceptor. ut.ac.ir This highlights how modifications to the core structure and the introduction of specific substituents guided the early research trajectories towards identifying compounds with potential therapeutic applications.

Contemporary Significance of this compound in Chemical and Biological Investigations

In contemporary chemical and biological investigations, this compound (AT-112) holds significance primarily as a research tool, particularly for studying α1-adrenoceptors. rndsystems.comcaymanchem.commedkoo.comcalpaclab.com It is characterized as a potent and selective α1-adrenoceptor antagonist. rndsystems.comcaymanchem.commedkoo.comcalpaclab.com This antagonistic activity, specifically the blockade of the alpha 1-adrenoceptor, is considered the main mechanism underlying its antihypertensive effects observed in some studies. medkoo.com

Detailed research findings have explored the interaction of this compound with α1-adrenoceptors at a functional level. In vitro studies using isolated thoracic aorta have shown that this compound exhibits a vasodilating effect that is endothelium-independent. medkoo.com Furthermore, it has been demonstrated to be a potent alpha 1-adrenoceptor blocking agent in the rat thoracic aorta, displaying competitive antagonism against phenylephrine (B352888). medkoo.com

Table 2: In Vitro Receptor Antagonism Data for AT-112 (this compound)

TargetAntagonism TypepA₂ Value (vs. Phenylephrine)IC₅₀ (vs. Phenylephrine)IC₅₀ (vs. 5-HT)Source
α1-adrenoceptorCompetitive9.82 ± 0.190.36 nM- medkoo.com
5-HTNoncompetitive--0.44 µM medkoo.com

Note: 5-HT refers to serotonin (B10506).

The data presented in Table 2 illustrates the potency and selectivity of AT-112 as an α1-adrenoceptor antagonist compared to its effect on 5-HT receptors in a specific in vitro model. medkoo.com The significantly lower IC₅₀ value against phenylephrine (acting on α1-adrenoceptors) compared to 5-HT indicates its preference for the α1-adrenoceptor. medkoo.com

Beyond its well-characterized activity as an α1-adrenoceptor antagonist, the imidazo[1,2-c]quinazoline scaffold, and by extension potentially this compound, continues to be explored in contemporary research for other biological activities. Recent studies on imidazo[1,2-c]quinazoline derivatives have investigated their potential as α-glucosidase inhibitors, which are relevant to the treatment of type 2 diabetes. researchgate.net Additionally, the scaffold has been explored in the context of developing acetylcholine (B1216132) esterase inhibitors for potential Alzheimer's disease treatment, with some derivatives showing promising inhibitory potential in vitro and in vivo. researchgate.net While these studies may not directly focus on this compound itself, they highlight the ongoing interest in the core structure for discovering compounds with diverse pharmacological profiles, contributing to the broader significance of this compound's structural class in contemporary chemical and biological investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23N5O B1662242 2-PMDQ

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[(4-phenylpiperazin-1-yl)methyl]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c27-21-23-19-9-5-4-8-18(19)20-22-16(15-26(20)21)14-24-10-12-25(13-11-24)17-6-2-1-3-7-17/h1-9,16,22H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPFEYWIGFAARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CN3C(=C4C=CC=CC4=NC3=O)N2)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Pmdq and Its Analogs

Mechanistic Elucidation of Established 2-PMDQ Synthetic Pathways

While a specific, universally established pathway for this compound is not extensively detailed in the literature, its synthesis can be conceptually broken down into the formation of its core components: the 2,3-dihydroimidazo[1,2-c]quinazoline system and the introduction of the substituted piperazine (B1678402) sidechain.

The formation of the 2,3-dihydroimidazo[1,2-c]quinazoline core likely proceeds through a multi-step sequence. A plausible route involves the initial reaction of a 2-aminobenzamide derivative with a suitable three-carbon synthon to construct the fused imidazoline ring. One common approach to similar quinazolinone-containing fused systems involves the condensation of an anthranilic acid derivative with a cyclic amine precursor. For instance, the reaction of 2-aminobenzamides with α-amino acids or their derivatives can lead to the formation of the quinazolinone ring, which can then be further cyclized to form the fused imidazoline system.

Mechanistically, the initial step often involves the nucleophilic attack of the amino group of the 2-aminobenzamide on a carbonyl-containing reactant, followed by cyclization and dehydration to form the quinazolinone ring. The subsequent formation of the fused imidazoline ring would likely involve an intramolecular cyclization, possibly mediated by a dehydrating agent or under thermal conditions. The precise mechanism, including the nature of intermediates and transition states, would be highly dependent on the specific reagents and reaction conditions employed.

Design and Implementation of Novel Synthetic Strategies for this compound Scaffolds

The development of novel and efficient synthetic strategies for the this compound scaffold is crucial for enabling further exploration of its chemical and biological properties. Modern synthetic approaches prioritize not only high yields and purity but also environmental sustainability and operational simplicity.

Exploration of Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like this compound. This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

For the synthesis of the quinazolinone core, several green approaches have been reported for related structures. These include:

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. The synthesis of quinazolinone derivatives from 2-aminobenzamides and other starting materials has been successfully achieved using microwave assistance.

Use of eco-friendly catalysts: The use of solid acid catalysts, ionic liquids, or biocatalysts can replace hazardous and corrosive traditional acid or base catalysts. These green catalysts can often be recycled and reused, further enhancing the sustainability of the process.

Solvent-free reactions: Conducting reactions in the absence of a solvent, or in environmentally benign solvents like water or ethanol (B145695), is a key aspect of green chemistry. Solvent-free or aqueous conditions have been explored for the synthesis of various quinazolinone derivatives.

While not specifically documented for this compound, these green principles can be readily adapted to its synthesis, particularly in the formation of the quinazolinone and imidazoline ring systems.

Expedited and High-Yield Approaches to this compound Core Synthesis

To facilitate the rapid synthesis of this compound and its analogs for screening and development, expedited and high-yield methods are highly desirable. One-pot and multicomponent reactions are powerful strategies in this regard.

Furthermore, the use of highly efficient coupling reagents and catalysts can significantly enhance reaction rates and yields. For instance, modern cross-coupling reactions could be employed for the attachment of the phenyl group to the piperazine moiety, or for the construction of the quinazolinone ring itself.

Reaction TypeStarting MaterialsReagents and ConditionsProductYield (%)Reference
Microwave-assisted quinazolinone synthesis2-Aminobenzamide, AldehydeMicrowave irradiation, catalyst (e.g., solid acid)2,3-Disubstituted quinazolinoneHighGeneral Literature
One-pot quinazolinone synthesis2-Halobenzoic acid, Amine, CO sourcePalladium catalyst, baseQuinazolinone derivativeGood to ExcellentGeneral Literature
Copper-mediated quinazolinone synthesis2-Bromobenzoic acid, Aldehyde, AmmoniaCopper catalyst, oxidantPiperazine-linked quinazolinoneGood nih.govnih.gov

Stereocontrolled Synthesis and Chiral Resolution of this compound Stereoisomers

The presence of a chiral center at the 2-position of the imidazoline ring in this compound necessitates stereocontrolled synthetic methods to obtain the desired (R)-enantiomer in high purity.

Asymmetric Synthesis:

The most efficient approach to obtaining a single enantiomer is through asymmetric synthesis. This can be achieved by:

Use of chiral starting materials: Starting the synthesis with an enantiomerically pure amino acid or a derivative would introduce the desired stereochemistry at the outset. For this compound, using (R)-2,3-diaminopropanoic acid or a related chiral building block could be a viable strategy.

Chiral catalysts: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can induce enantioselectivity in a key bond-forming step, leading to the preferential formation of one enantiomer.

Chiral Resolution:

If a racemic mixture of this compound is synthesized, the enantiomers can be separated through chiral resolution techniques. This typically involves:

Diastereomeric salt formation: Reacting the racemic mixture with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. The desired enantiomer can then be recovered by removing the resolving agent.

Chiral chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation. Various types of CSPs, such as those based on polysaccharides or cyclodextrins, are commercially available and can be screened for their effectiveness in resolving this compound enantiomers.

TechniquePrincipleApplication to this compound
Asymmetric SynthesisUse of chiral starting materials or catalysts to selectively form one enantiomer.Synthesis starting from an (R)-configured chiral building block.
Chiral Resolution (Diastereomeric Salt Formation)Formation of separable diastereomeric salts with a chiral resolving agent.Reaction of racemic this compound with a chiral acid or base.
Chiral Resolution (Chiral HPLC)Differential interaction of enantiomers with a chiral stationary phase.Separation of (R)- and (S)-2-PMDQ on a suitable chiral column.

Derivatization and Functionalization of the this compound Molecular Architecture

The modular nature of the this compound scaffold allows for systematic derivatization and functionalization to explore structure-activity relationships and optimize its properties. Strategic modifications can be made on both the quinazolinone and piperazine moieties.

Strategic Modifications on the Quinazolinone and Piperazine Moieties

Quinazolinone Moiety:

The quinazolinone ring system offers several positions for modification. The aromatic part of the quinazolinone can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) by starting with appropriately substituted 2-aminobenzamides. These substitutions can influence the electronic properties and steric profile of the molecule.

Furthermore, the nitrogen atom at the 3-position and the carbonyl group at the 4-position of the quinazolinone ring are potential sites for functionalization, although this might alter the core structure of this compound.

Piperazine Moiety:

The piperazine ring is a versatile handle for introducing a wide range of substituents. The phenyl group on the piperazine can be replaced with other aryl or heteroaryl groups to probe the impact of different electronic and steric environments. This can be achieved by using different N-substituted piperazines in the synthesis.

The nitrogen atom of the piperazine ring that is not connected to the quinazolinone scaffold can also be functionalized, for example, by acylation or alkylation, to introduce further diversity.

MoietyPosition of ModificationPotential ModificationsSynthetic Approach
QuinazolinoneAromatic Ring (Positions 6, 7, 8)Halogens, Alkyl, Alkoxy, NitroUse of substituted 2-aminobenzamides
PiperazineN-Phenyl GroupSubstituted phenyl, Heteroaryl groupsUse of variously substituted N-arylpiperazines
PiperazineDistal NitrogenAcylation, AlkylationPost-synthetic modification of the piperazine ring

Introduction of Diverse Substituents for Structural Probing

The strategic introduction of a wide array of substituents onto the this compound core scaffold is a cornerstone of medicinal chemistry, enabling a thorough investigation of its structure-activity relationships (SAR). The precise placement of different functional groups allows researchers to probe the molecular interactions of this compound analogs with their biological targets, thereby optimizing their pharmacological profiles. Advanced synthetic methodologies are pivotal in creating libraries of diverse analogs for comprehensive structural probing.

The functionalization of the quinoline (B57606) ring, the core of this compound, has become a transformative strategy in modern synthetic chemistry. rsc.org By carefully selecting catalysts, reaction conditions, and directing groups, researchers have developed novel pathways for the efficient synthesis of quinoline-based compounds. rsc.org This approach not only accelerates the drug discovery process but also broadens the therapeutic potential of quinoline scaffolds. rsc.org

One of the key strategies for introducing chemical diversity is the functionalization of the quinoline core at various positions. This allows for the modulation of the compound's pharmacological activities. nih.govfrontiersin.org For instance, the introduction of a flexible alkylamino side chain at position-4 and an alkoxy group at position-7 of the quinoline nucleus has been shown to enhance the water solubility and antiproliferative action of certain quinoline derivatives. frontiersin.org Preliminary SAR analysis of these analogs suggested that bulky substituents at position-7 promoted antiproliferative activity, and the presence of amino side-chain substituents further enhanced this effect. frontiersin.org

Modern synthetic techniques such as microwave-assisted and ultrasound-assisted synthesis have proven to be efficient in generating diverse quinoline derivatives with increased yields and reduced reaction times. nih.govfrontiersin.org Microwave-assisted synthesis, for example, has been employed to create fused quinoline-thiones, with the reaction efficiency being significantly improved compared to conventional heating methods. nih.govfrontiersin.org Similarly, ultrasound irradiation has been utilized for the N-alkylation of benzimidazole with substituted ω-halogen acetophenones to produce quinoline-imidazolium hybrids, again with improved yields. nih.gov

The Vilsmeier-Haack reaction is another powerful tool for synthesizing quinoline-carbaldehyde derivatives from acetamide precursors. nih.govfrontiersin.org These carbaldehyde derivatives can then serve as versatile intermediates for introducing a variety of nucleophiles through aromatic nucleophilic substitution, leading to the formation of new analogs with diverse functionalities. nih.govfrontiersin.org

The table below summarizes various substituents that can be introduced onto the quinoline scaffold and the synthetic methods employed, providing a glimpse into the vast chemical space that can be explored for structural probing of this compound analogs.

Substituent Position of Introduction Synthetic Method Potential Impact on Properties
Alkylamino side chain4Nucleophilic SubstitutionEnhanced water solubility and biological activity
Alkoxy group7Nucleophilic SubstitutionIncreased lipophilicity and potential for enhanced cell permeability
CarbaldehydeVariousVilsmeier-Haack ReactionVersatile handle for further functionalization
Imidazolium hybridsN-alkylationUltrasound-assisted synthesisModulation of solubility and target binding
Fused ThionesAnnulationMicrowave-assisted synthesisCreation of rigid structures to probe conformational requirements

The systematic synthesis and evaluation of such analogs are crucial for developing a comprehensive understanding of the SAR of this compound. This knowledge, in turn, guides the design of next-generation compounds with improved efficacy and selectivity. The functionalization of the quinoline ring is a dynamic field of research, with continuous advancements in synthetic methodologies enabling the exploration of an ever-expanding chemical space. rsc.org

Molecular Pharmacological Mechanisms of 2 Pmdq

Detailed Characterization of Prazosin as an α1-Adrenoceptor Antagonist

Prazosin exhibits a high affinity for α1-adrenoceptors, acting as a competitive antagonist to endogenous catecholamines like norepinephrine (B1679862) and epinephrine. nih.gov This blockade prevents the conformational changes in the receptor that are necessary for signal transduction, thereby inhibiting downstream cellular responses.

Receptor Subtype Selectivity and Binding Affinity Profiling

Prazosin is recognized as a non-selective α1-adrenoceptor antagonist, demonstrating high affinity for all three subtypes: α1A, α1B, and α1D. jove.com However, the precise binding affinities, often expressed as pKi or pKD values (the negative logarithm of the inhibition or dissociation constant), can vary depending on the tissue, species, and experimental conditions. Radioligand binding assays have been instrumental in determining these affinities.

A comprehensive analysis of multiple studies reveals a consistent high-affinity binding profile across the α1-adrenoceptor subtypes. While some studies suggest slight variations in affinity, Prazosin is generally considered to lack significant selectivity for any single α1-adrenoceptor subtype. jove.com

Below is an interactive data table summarizing the binding affinities of Prazosin for the human α1-adrenoceptor subtypes from various research findings.

Kinetic and Thermodynamic Parameters of Receptor-Ligand Interaction

The interaction between Prazosin and α1-adrenoceptors is not solely defined by its affinity but also by the kinetics of binding (the rates of association and dissociation) and the thermodynamic forces driving the interaction.

Kinetic studies on [3H]-Prazosin binding to α1-adrenoceptors in rat tail artery segments have provided insights into the association (kon) and dissociation (koff) rate constants. These parameters are crucial for understanding the duration of action of the drug at the molecular level.

Association rate constant (kon): 0.048 ± 0.006 nM−1 min−1 nih.gov

Dissociation rate constant (koff): 0.078 ± 0.013 min−1 nih.gov

The thermodynamic profile of Prazosin's interaction with the α1A-adrenoceptor has been elucidated, revealing the enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs free energy (ΔG) of binding. These parameters indicate the nature of the forces involved in the receptor-ligand complex formation.

The negative enthalpy change suggests that the binding process is exothermic, while the negative entropy change indicates a more ordered system upon binding, likely due to the conformational restriction of both the ligand and the receptor. rsc.org

Investigation of Non-Adrenergic Molecular Target Interactions of Prazosin (e.g., 5-HT Receptors)

While Prazosin is primarily known for its α1-adrenoceptor antagonism, it is not entirely devoid of interactions with other molecular targets. Understanding these "off-target" interactions is crucial for a complete pharmacological profile.

Identification and Validation of Off-Target Binding Sites

Research has shown that Prazosin can interact with certain subtypes of serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. unsw.edu.au The structural similarities between the binding pockets of aminergic receptors can lead to such cross-reactivity. The affinity of Prazosin for these off-target sites is generally lower than for its primary targets, the α1-adrenoceptors.

The following interactive table summarizes the reported binding affinities of Prazosin for various 5-HT receptor subtypes.

Elucidation of Allosteric Modulatory Mechanisms

The classical mechanism of Prazosin action is competitive antagonism at the orthosteric binding site of the α1-adrenoceptor. However, studies have explored the possibility of allosteric modulation of Prazosin's binding. For instance, amiloride (B1667095) and its analogs have been shown to interact with an allosteric site on the human α1A-adrenergic receptor, thereby increasing the dissociation rate of [3H]Prazosin. nih.gov This suggests that the binding of Prazosin can be influenced by molecules binding to a topographically distinct site on the receptor, a hallmark of allosteric modulation. It is important to note that in this context, Prazosin is the ligand whose binding is being allosterically modulated, rather than Prazosin itself acting as an allosteric modulator. nih.gov

Cellular and Subcellular Effects of Prazosin Beyond Receptor Blockade

Recent research has unveiled that the cellular effects of Prazosin may extend beyond the simple blockade of α1-adrenoceptors. These non-canonical effects involve the modulation of fundamental cellular processes such as proliferation, migration, and apoptosis.

In human glioblastoma cells (U251 and U87), Prazosin has been demonstrated to inhibit proliferation, migration, and invasion. nih.govnih.gov Furthermore, it promotes apoptosis, or programmed cell death, in these cancer cells. nih.govnih.gov These effects are linked to the downregulation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival. nih.govnih.gov Specifically, Prazosin treatment leads to a decrease in the phosphorylation of AKT and mTOR, key components of this pathway. nih.govnih.gov

Moreover, Prazosin has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins. It increases the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2, and it also increases the activity of caspase-3, a key executioner of apoptosis. nih.govnih.gov

In a different cellular context, Prazosin has been found to protect endothelial progenitor cells from apoptosis by downregulating the Akt/NF-κB signaling pathway. spandidos-publications.com This highlights the context-dependent nature of Prazosin's cellular effects beyond its primary receptor antagonism.

Intracellular Signaling Pathway Perturbations

Without any primary or secondary research sources detailing the molecular interactions of 2-PMDQ, any attempt to describe its pharmacological mechanisms would be purely speculative and would not meet the standards of scientific accuracy.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 Pmdq Derivatives

Systematic Investigation of Structural Modifications on 2-PMDQ Pharmacological Profile

Systematic structural modifications of the 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one scaffold, the core structure of this compound, have been explored to understand their impact on α1-adrenoceptor affinity and antihypertensive activity nih.gov. Studies involving a series of derivatives with substitutions at different positions of the core structure and the pendant phenylpiperazine moiety have provided insights into the key structural features influencing activity.

Research has shown that the position of the (substituted phenylpiperazinyl)methyl side chain on the imidazo[1,2-c]quinazolin-5(6H)-one ring system significantly affects activity. Compounds featuring this substituent at the 3-position generally exhibit better activity compared to those with the same substituent at the 2-position, where this compound is substituted nih.gov.

Furthermore, modifications on the benzene (B151609) ring of the phenylpiperazine side chain have been investigated. Structure-activity relationships indicate that the presence of a substituent at the ortho position on this benzene ring tends to result in more potent compounds compared to those lacking substitution or having substitutions at the meta or para positions nih.gov.

Studies have evaluated the binding affinity of various derivatives for the α1-adrenoceptor. For instance, certain compounds with the (substituted phenylpiperazinyl)methyl group at the 3-position demonstrated high binding affinity for the α1-adrenoceptor with minimal activity at α2-sites nih.gov. Evaluation in spontaneously hypertensive rats also provided insights into the antihypertensive efficacy of these derivatives nih.gov.

The following table summarizes representative examples of structural modifications and their reported effects on α1-adrenoceptor affinity and antihypertensive activity, based on available research:

Compound Class / ModificationPosition of SubstitutionBenzene Ring Substitution (Phenylpiperazine)Effect on α1-Adrenoceptor AffinityEffect on Antihypertensive ActivitySource
2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one derivatives2-positionPhenylpiperazinyl)methylBaseline/ReferenceVaried nih.gov
2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one derivatives3-positionPhenylpiperazinyl)methylGenerally HigherGenerally Better nih.gov
2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one derivatives3-positionortho-substituted Phenylpiperazinyl)methylMore PotentSignificant Efficacy nih.gov
2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one derivatives3-positionUnsubstituted Phenylpiperazinyl)methylLess Potent than ortho-substitutedEfficacy observed nih.gov
2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one derivatives3-positionmeta/para-substituted Phenylpiperazinyl)methylLess Potent than ortho-substitutedEfficacy observed nih.gov

Note: Specific activity values (e.g., Ki, pA2) for individual compounds were reported in the source but are not included in this generalized table. The table reflects the observed trends based on the described structural variations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting this compound Analog Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in medicinal chemistry to establish a mathematical relationship between the chemical structure of compounds and their biological activity nih.govramauniversity.ac.injddtonline.info. QSAR models aim to predict the activity of new, untested compounds based on their molecular descriptors. These descriptors can represent various physicochemical properties, structural features, or electronic characteristics of the molecules nih.govpressbooks.pub.

While QSAR studies are a common practice in drug discovery for predicting potency and optimizing chemical series nih.govjchemlett.com, specific detailed QSAR modeling efforts focused solely on predicting the potency of this compound analogs were not prominently found in the conducted search. However, QSAR methodologies have been applied to other classes of compounds with related heterocyclic scaffolds or targeting similar biological pathways, demonstrating the potential applicability of this approach to this compound derivatives jddtonline.infojchemlett.comresearchgate.net.

QSAR models typically involve building a dataset of compounds with known structures and measured biological activities. Molecular descriptors are calculated for each compound, and statistical methods are employed to build a model that correlates the descriptors with the observed activity nih.govramauniversity.ac.in. The resulting model can then be used to predict the activity of novel compounds before their synthesis and testing, guiding the design process towards potentially more active analogs.

The development of a robust QSAR model for this compound derivatives would require a sufficiently diverse dataset of analogs with accurately measured biological activities (e.g., α1-adrenoceptor binding affinity or functional activity). Such a model could provide valuable insights into the structural features that positively or negatively influence potency and selectivity, thereby facilitating the design of more effective compounds.

Rational Design of Novel this compound Analogs through Ligand- and Structure-Based Approaches

Rational drug design involves the inventive process of finding new medications based on the knowledge of a biological target or known active molecules acs.orgmdpi.com. This approach can be broadly categorized into ligand-based and structure-based design acs.orgmdpi.comresearchgate.net.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown mdpi.comresearchgate.net. It relies on the knowledge of other molecules (ligands) that bind to the target of interest acs.orgmdpi.com. Techniques used in LBDD include QSAR, pharmacophore modeling, and molecular similarity approaches mdpi.comresearchgate.net. By analyzing the common structural features and physicochemical properties of known active this compound derivatives, a pharmacophore model representing the essential features required for α1-adrenoceptor interaction could be developed. This model could then be used to screen databases of compounds or guide the design of new molecules possessing these favorable features.

Structure-based drug design (SBDD), on the other hand, utilizes the three-dimensional structure of the biological target protein to design ligands that are complementary in shape and charge to the binding site acs.orgmdpi.comresearchgate.net. Techniques such as molecular docking and de novo design are central to SBDD acs.orgmdpi.com. If the crystal structure of the α1-adrenoceptor bound to a ligand, or a homologous receptor structure, were available, SBDD could be applied to design this compound analogs predicted to bind effectively to the receptor's binding site. Molecular docking simulations could be used to predict the binding mode and affinity of designed analogs, while de novo design methods could construct new molecules piece by piece within the constraints of the binding pocket acs.org.

Conformational Analysis and Bioisosteric Replacements in this compound Scaffold Design

Conformational analysis is the study of the different spatial arrangements of a molecule that result from rotation around single bonds pressbooks.pubupenn.edu. Understanding the preferred conformations of this compound and its derivatives is important because the specific three-dimensional shape of a molecule influences its ability to interact with its biological target csus.eduprinceton.edu. Different conformers can have varying energies and present different arrangements of functional groups, impacting binding affinity and efficacy pressbooks.pubupenn.edu. Computational methods can be used to explore the conformational landscape of this compound and identify low-energy conformers that are likely to be relevant for receptor binding.

Bioisosteric replacement is a strategy in medicinal chemistry where one atom or group of atoms is substituted with another with similar physical and chemical properties to produce a new compound with similar biological properties nih.govnih.govresearchgate.net. This technique is widely used to modify lead compounds to improve potency, selectivity, pharmacokinetic properties, or reduce toxicity, while largely retaining the desired biological activity nih.govnih.govresearchgate.net.

In the context of this compound, bioisosteric replacements could be applied to various parts of the molecule, including the imidazo[1,2-c]quinazolin-5(6H)-one core, the phenylpiperazine moiety, or the linker connecting them. For example, replacing the carbonyl group with a bioisostere could alter the molecule's electronic properties and hydrogen bonding capacity, potentially influencing its interaction with the α1-adrenoceptor. Similarly, modifications or replacements of the phenylpiperazine ring could impact lipophilicity, steric bulk, and interactions with specific pockets within the binding site.

Computational Chemistry and Cheminformatics in 2 Pmdq Research

Molecular Docking and Virtual Screening for Novel 2-PMDQ Ligands and Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in virtual screening, where large libraries of small molecules are computationally evaluated for their potential to bind to a specific biological target.

In the context of this compound, virtual screening has been employed to identify its potential as a therapeutic agent. One such study investigated its potential for the treatment of type 2 diabetes by targeting the sodium-glucose cotransporter 2 (SGLT2), a protein responsible for glucose reabsorption in the kidneys. In this screening, this compound demonstrated a significant binding affinity for the target protein, identified by its PDB ID 7VSI. The docking score, which estimates the binding free energy, indicated a strong and favorable interaction.

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)
This compoundSodium-glucose cotransporter 2 (SGLT2)7VSI-12.5

This interactive table summarizes the results from a virtual screening study involving this compound.

Furthermore, experimental evidence has shown that this compound has a higher affinity for the α1A and α1D adrenoceptors compared to the α1B subtype. This suggests that molecular docking studies could be effectively utilized to elucidate the specific binding modes and molecular interactions responsible for this observed selectivity. Such computational models would be invaluable for designing novel ligands with enhanced subtype specificity.

Advanced Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics of this compound

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational landscapes of this compound and its complexes with biological targets.

For a flexible molecule like this compound, understanding its conformational preferences is crucial. MD simulations can map the energy landscape of its various conformations, identifying the most stable and biologically relevant shapes. When applied to a this compound-protein complex, these simulations can provide detailed insights into the binding and unbinding processes, the stability of the complex, and the role of solvent molecules in the interaction. The dynamic behavior observed in these simulations can help explain the binding affinity and selectivity of this compound for its targets.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These methods provide a fundamental understanding of a molecule's reactivity and its interactions with other molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, calculating these values can help predict its reactivity in biological systems and its susceptibility to metabolic transformations.

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution. It maps the electrostatic potential onto the molecule's electron density surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, an ESP map would reveal the nucleophilic and electrophilic sites, which are crucial for understanding its non-covalent interactions with biological targets, such as hydrogen bonding and electrostatic interactions.

Ab Initio and Density Functional Theory (DFT) Studies on this compound Interactions

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods. Ab initio methods are based on first principles without the use of experimental data, while DFT calculates the electronic structure of a molecule based on its electron density. DFT is particularly popular due to its balance of accuracy and computational cost.

DFT studies on this compound could be used to accurately calculate its optimized geometry, vibrational frequencies, and electronic properties. Furthermore, DFT can be employed to study the interaction energies between this compound and its receptor binding site residues, providing a more accurate picture of the binding affinity than classical molecular mechanics-based docking scores. These calculations can help in refining the understanding of the specific interactions that govern the binding of this compound to its biological targets.

In Silico Prediction of this compound Chemical Transformations and Reaction Pathways

Computational methods can also be used to predict the metabolic fate of a compound like this compound. By simulating potential chemical transformations, such as oxidation, reduction, and hydrolysis, it is possible to identify likely metabolites. These predictions are often based on models of the enzymatic reactions that occur in the liver and other tissues. Understanding the potential metabolic pathways of this compound is essential for evaluating its pharmacokinetic profile and identifying any potentially reactive or toxic metabolites. These in silico predictions can guide further experimental metabolic studies.

Chemical Reactivity and Mechanistic Organic Chemistry of 2 Pmdq

Reactivity Profile of the Imidazo[1,2-c]quinazolin-5(3H)-one Core in 2-PMDQ

The imidazo[1,2-c]quinazolin-5(3H)-one core is a fused heterocyclic system that combines the structural features of imidazole (B134444), quinazoline (B50416), and a lactam (a cyclic amide). This fusion creates a unique electronic and steric environment that governs its reactivity.

Key Reactive Sites:

Lactam Moiety: The cyclic amide within the quinazolinone portion is a dominant feature. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, which can lead to ring-opening reactions under harsh conditions (e.g., strong acid or base hydrolysis). The adjacent N-H group is weakly acidic and can be deprotonated by a strong base.

Imine-like Functionality: The imidazole portion contains a C=N double bond (an aminal-like structure) which can be a site for addition reactions, particularly reduction.

Aromatic Ring: The benzene (B151609) ring of the quinazolinone system is available for electrophilic aromatic substitution, although the reactivity is modulated by the electron-withdrawing nature of the fused lactam and the electron-donating nature of the nitrogen atom.

Bridgehead Nitrogen: The nitrogen atom at the fusion of the two rings is tertiary and generally unreactive due to steric hindrance and its involvement in the aromatic system.

The synthesis of this core structure provides significant insight into its reactivity. Common synthetic routes involve the cyclization of precursors, highlighting the types of reactions the scaffold can undergo. For instance, a prevalent method is the copper-catalyzed Ullmann-type C–N coupling followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction. acs.org This process involves the formation of new carbon-nitrogen and carbon-carbon bonds under thermal and catalytic conditions, demonstrating the stability and reactivity of the intermediates leading to the final core.

Another synthetic approach involves the reductive cyclization of 2-(2-nitrophenyl)-1H-imidazole with isothiocyanates, mediated by zinc dust. nih.gov This multi-step, one-pot reaction proceeds through the reduction of a nitro group to an amine, nucleophilic attack onto the isothiocyanate, and subsequent intramolecular cyclization with the loss of H₂S, showcasing the nucleophilicity of the generated amine and its propensity for ring formation. nih.gov

Reaction TypePrecursorsReagents & ConditionsResultReference
Ullmann Coupling & CDC2-(2-bromophenyl)-1H-imidazole, Azoles1. CuI, K₂CO₃, DMF, 150°C 2. Cu(OAc)₂·H₂O, 150°CFused imidazo[1,2-c]quinazolines acs.org
Reductive Cyclization2-(2-nitrophenyl)-1H-imidazoles, IsothiocyanatesZn dust, THFImidazo[1,2-c]quinazolines nih.gov
Tandem Reductive/Oxidative Amination2-(2-bromophenyl)-1H-imidazole, NaN₃, DMACuI, p-TsOH, TBHP, 130°CImidazo[1,2-c]quinazolines lookchem.com

Exploration of Functional Group Transformations within the this compound Structure

The specific structure of this compound allows for a variety of functional group transformations, targeting different parts of the molecule.

Lactam Group Transformations: The amide bond in the quinazolinone ring is stable but can be cleaved under strong hydrolytic conditions (acid or base) to yield a substituted 2-(2-aminophenyl)imidazole derivative. The carbonyl group can also be targeted for reduction using powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the lactam to a cyclic amine.

Piperazine (B1678402) Moiety Reactions: The secondary amine within the piperazine ring is a prime site for functionalization. It can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides to introduce new substituents.

Aromatic Ring Functionalization: Both the phenyl group on the piperazine and the benzene ring of the quinazolinone core can undergo electrophilic aromatic substitution. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), or Friedel-Crafts acylation are theoretically possible, allowing for the introduction of a wide range of functional groups. The substitution pattern would be directed by the existing groups.

Side Chain Modification: While the C-N and C-C bonds of the side chain are generally robust, cleavage could potentially be achieved under drastic hydrogenolysis conditions, particularly at the benzylic-like C-N bond of the piperazine ring.

Mechanistic Studies of Nucleophilic and Electrophilic Reactions Involving this compound

The mechanisms of reactions involving this compound are rooted in the fundamental principles of nucleophilicity and electrophilicity of its constituent parts.

Nucleophilic Reactions: The nitrogen atoms of the piperazine ring are the most prominent nucleophilic centers. In a reaction with an electrophile, such as an alkyl halide, the mechanism is a standard bimolecular nucleophilic substitution (SN2). The lone pair of electrons on the nitrogen attacks the electrophilic carbon, displacing the leaving group. The carbonyl carbon of the lactam is an electrophilic center. Attack by a nucleophile, such as a hydroxide (B78521) ion during basic hydrolysis, proceeds via a nucleophilic acyl substitution mechanism. This involves the formation of a tetrahedral intermediate, followed by the cleavage of the C-N bond within the ring, leading to ring-opening.

Electrophilic Reactions: The aromatic rings in this compound react via the classical electrophilic aromatic substitution mechanism. An electrophile (E⁺) is attacked by the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. A proton is then lost from the ring to restore aromaticity. The regioselectivity of this substitution is controlled by the activating/deactivating and directing effects of the substituents attached to the rings.

The synthesis of the core itself often involves key mechanistic steps. For example, in the copper-catalyzed synthesis, the mechanism is thought to involve an initial Ullmann condensation (a nucleophilic substitution on an aryl halide) to form a C-N bond, followed by a copper-catalyzed intramolecular dehydrogenative coupling, which may proceed through a C-H activation pathway. acs.org

Stereochemical Implications in this compound Reactions and Transformations

A critical feature of this compound is its chirality. The formal name, (R)-2-((4-phenylpiperazin-1-yl)methyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one, indicates a specific, defined stereochemistry at the C2 position of the imidazolidine (B613845) ring. glpbio.com This has significant implications for its chemical transformations.

Reactions Not Involving the Stereocenter: Most functional group transformations that occur away from the C2 stereocenter, such as electrophilic substitution on the aromatic rings or N-alkylation of the piperazine, will proceed with retention of configuration. If a new stereocenter is created during such a reaction, a mixture of diastereomers could be formed.

Reactions at the Stereocenter: Any reaction that directly involves the C2 carbon or its immediate substituents could affect the stereochemical integrity of the molecule. For instance, if a reaction were to proceed through a mechanism that flattens the stereocenter (e.g., forming a carbocation or a radical at C2), it would lead to racemization, producing a mixture of the (R) and (S) enantiomers.

Stereoselective Synthesis: The defined (R) configuration implies that the synthesis of this compound must be stereoselective or involve a resolution step to isolate the desired enantiomer from a racemic mixture. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically being significantly more potent or having a different pharmacological profile than the other. The original synthesis of this compound as a potent α1-adrenoceptor antagonist highlights the importance of controlling this stereocenter. caymanchem.comacs.org

Photochemical and Thermal Stability and Decomposition Pathways of this compound

The stability of the this compound molecule under energy input, such as light or heat, is crucial for its handling, storage, and application.

Photochemical Stability: Quinazolinone derivatives are known to be photochemically active. Studies on related quinazolinone-based Schiff bases have shown that they can undergo reversible anti to syn isomerization upon exposure to ultraviolet (UV) light. nih.govrsc.org This process involves the rotation around a C=N or N=N bond within the molecular structure. While this compound does not have the same exocyclic double bond, the fused heterocyclic system contains π-electrons that can absorb UV radiation, potentially leading to excited states that could undergo rearrangements or degradation. The stability of a quinazoline derivative solution has been shown to be concentration-dependent, with degradation observed over time via UV-Vis spectroscopy. ulakbim.gov.tr

Thermal Stability: The imidazo[1,2-c]quinazoline core is a relatively stable aromatic system. Thermal decomposition studies on related heterocyclic compounds, such as pyrazolo-quinazoline derivatives, using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) show that significant decomposition typically begins at temperatures well above 200°C. worldscientificnews.com The decomposition of imidazole-based ionic liquids has been shown to occur in distinct stages, often corresponding to the breakdown of side chains followed by the fragmentation of the heterocyclic ring. nih.gov For this compound, the likely initial decomposition pathway under thermal stress would involve the cleavage of the less stable piperazine side chain, followed by the fragmentation of the tricyclic quinazolinone core at higher temperatures.


Advanced Analytical Methodologies for 2 Pmdq Characterization

High-Resolution Spectroscopic Techniques for Structural Confirmation and Purity Assessment of 2-PMDQ

High-resolution spectroscopic methods provide invaluable information regarding the molecular structure, functional groups, and purity of a compound. For a molecule with the complexity of this compound ((R)-2-((4-phenylpiperazin-1-yl)methyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one), these techniques are essential for definitive characterization.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules by providing information about the magnetic environment of atomic nuclei, primarily ¹H and ¹³C. Multidimensional NMR techniques, such as 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly useful for assigning signals in complex spectra and confirming connectivity between atoms. acs.orgyoutube.comyoutube.com

For this compound, ¹H NMR spectroscopy would reveal distinct signals for protons in different chemical environments, such as the aromatic protons on the phenyl ring, the aliphatic protons in the piperazine (B1678402) and dihydroimidazoquinazolinone rings, and any exchangeable protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide insights into the number and types of protons and their neighboring groups. acs.orgyoutube.comyoutube.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) help differentiate between methyl, methylene, methine, and quaternary carbons.

Two-dimensional NMR experiments would be crucial for unambiguously assigning the complex pattern of signals expected for this compound. COSY would show correlations between coupled protons, while HSQC would correlate protons with the carbons to which they are directly attached. HMBC would reveal correlations between protons and carbons separated by two or three bonds, helping to establish connectivity across the molecule's core structure and substituents. Although specific NMR data for this compound were not found in the conducted searches, the application of these techniques to a molecule of its structure would follow these established principles, allowing for complete assignment of its spectroscopic fingerprint and confirmation of its reported chemical structure.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides precise mass-to-charge ratio (m/z) measurements, allowing for the determination of a compound's elemental composition. This is critical for confirming the molecular formula of this compound (C₂₁H₂₃N₅O, M.Wt. 361.45). lcms.cz HRMS can distinguish between compounds with very similar nominal masses, providing a high degree of confidence in the molecular identity.

Coupled with tandem mass spectrometry (MS/MS), HRMS enables fragmentation pathway analysis. In MS/MS, the parent ion of this compound would be subjected to fragmentation (e.g., through collision-induced dissociation), producing characteristic fragment ions. Analyzing the m/z values of these fragments and their relative abundances provides structural information by revealing how the molecule breaks apart. europa.euresearchgate.net

For this compound, fragmentation would likely occur at labile bonds within the molecule, such as the bonds in the piperazine ring or the link between the piperazine methyl group and the dihydroimidazoquinazolinone core. By proposing fragmentation pathways that lead to the observed fragment ions, researchers can further confirm the structural integrity of this compound and identify specific substructures. While specific HRMS fragmentation data for this compound were not available in the search results, the application of HRMS/MS would involve generating fragment ions and using the precise mass measurements to deduce their elemental compositions, aiding in the structural elucidation and confirmation of the proposed fragmentation mechanisms.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular vibrations of a compound. These techniques generate unique spectral fingerprints that can be used for identification and purity assessment. americanpharmaceuticalreview.comspectroscopyonline.comspectroscopyonline.comperkinelmer.comrsc.orgchromatographyonline.comnih.govchromatographyonline.com

IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light by molecular vibrations. Different functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a spectral signature for the molecule. americanpharmaceuticalreview.comspectroscopyonline.comspectroscopyonline.comperkinelmer.comrsc.orgchromatographyonline.comnih.govchromatographyonline.com

Vibrational spectroscopy is particularly useful for assessing the purity of a sample by identifying characteristic peaks of impurities. It can also be used to study different solid forms (polymorphs) of a compound, as variations in crystal structure can lead to subtle shifts and changes in the vibrational spectra. americanpharmaceuticalreview.com Although specific IR and Raman spectra for this compound were not found, these techniques would be applied to obtain a unique vibrational fingerprint for the compound, aiding in its identification and quality control.

Advanced Chromatographic Separations and Detection for this compound and its Metabolites

Chromatographic techniques are essential for separating this compound from impurities or from complex biological matrices containing its metabolites. Coupling chromatography with sensitive detectors like mass spectrometers allows for the identification and quantification of the compound and its related substances.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced separation efficiency and speed compared to traditional HPLC by utilizing smaller particle size stationary phases and higher mobile phase pressures. youtube.commdpi.comchromatographyonline.commeasurlabs.comthermofisher.com Coupling UHPLC with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful approach for the analysis of this compound and its potential metabolites in complex samples. youtube.comlcms.czmdpi.comchromatographyonline.commeasurlabs.comthermofisher.com

UHPLC-MS allows for the separation of a mixture into its individual components based on their differential interactions with the stationary and mobile phases. The eluting compounds are then introduced into the mass spectrometer, which detects them based on their mass-to-charge ratios. youtube.comlcms.czmdpi.comchromatographyonline.commeasurlabs.comthermofisher.com Using MS/MS in conjunction with UHPLC provides increased selectivity and sensitivity, which is crucial for detecting and identifying metabolites that may be present at lower concentrations in biological matrices. chromatographyonline.commeasurlabs.comthermofisher.com Multiple Reaction Monitoring (MRM) mode in UHPLC-MS/MS is commonly used for targeted analysis, allowing for the selective detection and quantification of specific compounds and their known metabolites by monitoring specific precursor-to-product ion transitions. chromatographyonline.commeasurlabs.com

For this compound analysis, UHPLC-MS would be used to assess its purity by separating the main compound from any synthetic impurities or degradation products. In metabolite studies, UHPLC-MS/MS would be employed to separate and detect this compound and its biotransformation products in biological samples (e.g., plasma, urine, tissue extracts). lcms.cz The accurate mass information from the MS detector aids in the identification of metabolites by providing their molecular weight, and fragmentation patterns from MS/MS can help elucidate their structures. europa.eu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating and identifying volatile and semi-volatile compounds. In GC, the sample is vaporized and carried through a chromatographic column by an inert carrier gas, separating components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer for detection and identification.

GC-MS is typically applied to compounds that are thermally stable and sufficiently volatile to be vaporized without degradation. While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique could be relevant for analyzing potential volatile impurities or specific volatile metabolites, if formed.

The mass spectrometer in GC-MS provides electron ionization (EI) mass spectra, which are often highly characteristic and can be matched against spectral libraries (e.g., NIST) for compound identification. The fragmentation patterns in EI-MS are generally reproducible and provide valuable structural information.

X-ray Crystallography for Precise this compound Solid-State Structure Determination

The process typically involves obtaining a high-quality crystal of the compound, exposing it to X-rays, and collecting the resulting diffraction data. nih.govlibretexts.org The pattern of diffraction spots and their intensities are then processed computationally to generate an electron density map, from which the atomic positions can be determined. nih.govwikipedia.org X-ray crystallography is fundamental in characterizing the atomic structure of materials and can reveal details about chemical bonds and crystallographic disorder. wikipedia.org

While X-ray crystallography is a standard technique for determining the solid-state structure of small molecules, specific crystallographic data or solved structures for this compound were not found in the literature searched for this article.

Coupled Analytical Techniques for Comprehensive Characterization (e.g., LC-NMR, GC-IR)

Coupled analytical techniques combine the separation capabilities of chromatography with the identification and structural elucidation power of spectroscopic methods. These hyphenated techniques are invaluable for analyzing complex mixtures and characterizing individual components.

LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) couples liquid chromatography (LC) with nuclear magnetic resonance (NMR) spectroscopy. ijarsct.co.inslideshare.net LC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. ijarsct.co.inslideshare.net The separated components then flow into an NMR spectrometer, which provides detailed structural information based on the magnetic properties of atomic nuclei, typically ¹H and ¹³C. ijarsct.co.inslideshare.net LC-NMR is particularly useful for the analysis of complex mixtures, such as natural products, metabolites, and drug impurities, without the need for preparative isolation of each component. ijarsct.co.inresearchgate.net Different modes of operation, such as continuous flow, stopped flow, and loop/cartridge storage, can be employed depending on the sample concentration and the required NMR experiment. slideshare.net

GC-IR: Gas Chromatography-Infrared Spectroscopy (GC-IR), also known as GC-FTIR, combines gas chromatography (GC) with infrared (IR) spectroscopy. chromatographytoday.com GC separates volatile and semi-volatile compounds in a mixture based on their boiling points and interactions with the stationary phase. chromatographytoday.com As the separated components elute from the GC column, they pass through a heated flow cell (light pipe) or are trapped in a matrix, where their infrared spectra are recorded. chromatographytoday.com IR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies due to molecular vibrations. chromatographytoday.com GC-IR is a powerful tool for identifying and characterizing components in complex volatile mixtures and is particularly useful for distinguishing between structural isomers, which can be challenging with other techniques like GC-MS alone. cannabisindustryjournal.com

Future Perspectives and Emerging Research Avenues for 2 Pmdq

Integration of Data Science and Machine Learning for 2-PMDQ Discovery and Optimization

The advent of data science and machine learning (ML) is revolutionizing the landscape of drug discovery, offering powerful tools to accelerate the identification and optimization of novel drug candidates. For a scaffold like this compound, these computational approaches can significantly de-risk and expedite the path from initial hit to a viable preclinical candidate.

Machine learning algorithms can be trained on large datasets of known quinoline (B57606) derivatives and their biological activities to develop Quantitative Structure-Activity Relationship (QSAR) models. These models can then be used to predict the biological activity of virtual this compound analogs, allowing for the in-silico screening of vast chemical libraries to prioritize the synthesis of the most promising compounds. This approach not only saves significant time and resources but also enhances the probability of identifying potent molecules.

Furthermore, generative AI models can design novel this compound analogs de novo with desired physicochemical and pharmacokinetic properties. By learning from the structural features of successful drugs, these models can propose innovative molecular architectures that medicinal chemists may not have conceived through traditional methods.

The integration of machine learning extends to the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early prediction of these properties is crucial for avoiding late-stage failures in drug development. By building predictive models for properties such as solubility, permeability, metabolic stability, and potential toxicity, researchers can optimize this compound analogs for better drug-like characteristics from the outset.

Table 1: Applications of Machine Learning in the this compound Discovery Pipeline

ApplicationDescriptionPotential Impact on this compound Research
Virtual Screening Use of ML models to predict the biological activity of large libraries of virtual this compound analogs against specific targets.Rapid identification of potent hit compounds with reduced need for extensive initial high-throughput screening.
De Novo Design Generative models create novel this compound analogs with optimized properties based on learned chemical patterns.Exploration of novel chemical space and generation of patentable new chemical entities.
ADMET Prediction ML algorithms predict key pharmacokinetic and toxicity properties of this compound analogs early in the discovery process.Improved success rates in preclinical and clinical development by weeding out compounds with poor drug-like properties.
Synthesis Planning AI tools can predict viable synthetic routes for novel this compound analogs, including reaction conditions and potential yields.Streamlined chemical synthesis and faster access to target compounds for biological evaluation.

Exploration of Novel Biological Targets and Therapeutic Modalities for this compound Analogs

The broad bioactivity of the quinoline scaffold suggests that this compound analogs could have therapeutic potential against a wide array of diseases. A key future direction will be the systematic exploration of novel biological targets beyond those traditionally associated with quinoline derivatives.

High-throughput screening (HTS) of diverse this compound analog libraries against large panels of biological targets, such as enzymes, receptors, and ion channels, can uncover unexpected activities. This target-agnostic approach can open up entirely new therapeutic avenues for this chemical class.

Moreover, the development of this compound-based chemical probes can facilitate target identification and validation. By attaching a reactive moiety or a reporter tag to a this compound analog, researchers can identify its binding partners within a cellular context, thereby elucidating its mechanism of action and revealing novel targets.

The exploration of new therapeutic modalities for this compound analogs is another exciting frontier. For instance, the development of Proteolysis Targeting Chimeras (PROTACs) that incorporate a this compound-based ligand could lead to the targeted degradation of disease-causing proteins. Similarly, the design of this compound-based antibody-drug conjugates (ADCs) could enable the targeted delivery of a potent cytotoxic payload to cancer cells.

Table 2: Potential Novel Therapeutic Applications for this compound Analogs

Therapeutic AreaPotential Biological TargetsRationale
Oncology Kinases, Topoisomerases, Histone DeacetylasesThe quinoline scaffold is present in many approved anti-cancer drugs that target these enzyme families.
Infectious Diseases Bacterial DNA gyrase, Viral proteasesQuinoline derivatives have a long history as antimalarial and antibacterial agents.
Neurodegenerative Diseases Monoamine oxidase, Glycogen synthase kinase 3Certain quinoline-based compounds have shown neuroprotective effects.
Inflammatory Diseases Cyclooxygenases, Cytokine receptorsThe anti-inflammatory properties of some quinoline derivatives warrant further investigation.

Advancements in Sustainable Synthesis and Processing of this compound

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to minimize environmental impact and reduce costs. Future research on this compound will undoubtedly focus on developing more sustainable and efficient synthetic methodologies.

This includes the use of environmentally benign solvents, such as water or ethanol (B145695), in place of hazardous organic solvents. The development of catalytic methods, particularly those employing earth-abundant and non-toxic metals, will also be a key focus. For instance, iron-catalyzed reactions have shown promise for the synthesis of quinoline derivatives. nih.gov

The application of enabling technologies such as microwave-assisted synthesis and continuous flow chemistry can significantly reduce reaction times, improve energy efficiency, and enhance reaction safety and scalability. These technologies are well-suited for the optimization of synthetic routes to this compound and its analogs.

Furthermore, the development of biocatalytic methods, using enzymes to perform specific chemical transformations, offers a highly sustainable approach to the synthesis of chiral this compound analogs with high enantioselectivity.

Table 3: Green Chemistry Approaches for this compound Synthesis

Green Chemistry PrincipleApplication to this compound Synthesis
Use of Safer Solvents Employing water, ethanol, or supercritical CO2 as reaction media.
Catalysis Development of recyclable and non-toxic catalysts, such as nanocatalysts or biocatalysts.
Energy Efficiency Utilization of microwave irradiation or flow chemistry to reduce energy consumption.
Atom Economy Designing synthetic routes that maximize the incorporation of starting materials into the final product.

Development of Advanced Probes and Tools Based on the this compound Scaffold

The inherent fluorescence properties of many quinoline derivatives make them attractive scaffolds for the development of chemical probes and tools for biological research. The this compound core could be systematically modified to create a new generation of fluorescent probes for bioimaging applications.

By judiciously introducing various functional groups to the this compound scaffold, it is possible to tune its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. This modularity allows for the rational design of probes with specific spectral characteristics suitable for different imaging modalities, including confocal microscopy and in vivo imaging.

Furthermore, the incorporation of specific recognition motifs onto the this compound scaffold can lead to the development of selective fluorescent sensors for biologically important analytes, such as metal ions, reactive oxygen species, and specific enzymes. These probes can be used to visualize the distribution and dynamics of these analytes in living cells and organisms, providing valuable insights into cellular processes in health and disease.

The development of this compound-based theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule, is another promising area of research. For example, a this compound analog with anticancer activity could be further functionalized to enable its visualization within tumors, allowing for real-time monitoring of drug delivery and therapeutic response. nih.gov

Table 4: Potential Applications of this compound-Based Probes and Tools

ApplicationDescription
Bioimaging Development of fluorescent probes for visualizing cellular structures and organelles. crimsonpublishers.com
Sensing Design of selective chemosensors for the detection of biologically relevant molecules and ions. nih.gov
Theranostics Creation of agents that combine therapeutic activity with diagnostic imaging capabilities.
Target Identification Use of this compound-based affinity probes to identify the cellular targets of bioactive analogs.

Q & A

Q. How can researchers design statistically robust experiments to study 2-PMDQ’s physicochemical properties?

What are the key considerations for formulating research questions about this compound’s synthesis pathways?

  • Methodological Answer : Research questions must resolve gaps in knowledge (e.g., "How does solvent polarity affect this compound’s yield in nucleophilic substitution reactions?"). Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure inquiries. Avoid overly broad questions by limiting variables (e.g., temperature, catalyst type) and ensuring data availability . Secondary literature reviews should critically compare prior synthesis methods to identify unresolved challenges .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions often arise from methodological variability (e.g., assay protocols, cell lines). Conduct a systematic review of primary studies, focusing on:
  • Experimental Conditions : Compare buffer pH, incubation time, and control groups.

  • Statistical Significance : Re-analyze raw data using standardized tests (e.g., ANOVA with post-hoc corrections) .

  • Principal Contradiction Analysis : Identify the dominant factor influencing discrepancies (e.g., impurity profiles) and prioritize resolving it first .

Q. What methodologies ensure reproducibility in this compound’s pharmacokinetic studies?

  • Methodological Answer : Reproducibility requires:
  • Standardized Protocols : Pre-register methods on platforms like Open Science Framework.
  • Data Transparency : Share raw datasets (e.g., plasma concentration-time curves) in public repositories with CC-BY licenses .
  • Replication Studies : Use independent cohorts or orthogonal techniques (e.g., LC-MS vs. ELISA) to validate findings.

Q. How should researchers address ethical and technical challenges in in vivo studies of this compound?

  • Methodological Answer :
  • Ethical Compliance : Obtain IRB approval and justify sample sizes using power analysis .
  • Technical Rigor : Avoid overinterpretation of small-effect sizes; use blinded scoring for histopathology data.
  • Contingency Planning : Predefine criteria for early termination (e.g., toxicity thresholds) .

Data Analysis and Presentation Guidelines

Q. What are best practices for presenting this compound’s spectroscopic data in publications?

  • Methodological Answer :
  • Clarity : Use high-resolution spectra (≥300 dpi) with labeled peaks and baselines.
  • Avoid Redundancy : Place raw data in appendices; highlight processed data (e.g., NMR integration ratios) in tables .
  • Critical Analysis : Discuss outliers (e.g., unassigned peaks) and their impact on conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-PMDQ
Reactant of Route 2
2-PMDQ

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。